molecular formula C11H19NO2 B3006554 N-[1-(Oxan-3-yl)propyl]prop-2-enamide CAS No. 2284672-21-3

N-[1-(Oxan-3-yl)propyl]prop-2-enamide

Cat. No.: B3006554
CAS No.: 2284672-21-3
M. Wt: 197.278
InChI Key: DTHXZQZHNAIFFC-UHFFFAOYSA-N
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Description

N-[1-(Oxan-3-yl)propyl]prop-2-enamide is an acrylamide derivative featuring a tetrahydropyran (oxan-3-yl) substituent linked via a propyl chain to the amide nitrogen. Its IUPAC name reflects the propenamide backbone (prop-2-enamide) and the oxan-3-ylpropyl side chain. This compound’s structure combines a reactive acrylamide group with the cyclic ether moiety of tetrahydropyran, which may enhance metabolic stability and influence solubility compared to simpler aliphatic or aromatic analogs.

Properties

IUPAC Name

N-[1-(oxan-3-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-10(12-11(13)4-2)9-6-5-7-14-8-9/h4,9-10H,2-3,5-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXZQZHNAIFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCOC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Oxan-3-yl)propyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between the oxane ring and the prop-2-enamide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Oxan-3-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxane ring and the prop-2-enamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogens, acids, or bases as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[1-(Oxan-3-yl)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The oxane ring and the prop-2-enamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rociletinibum (N-[3-({2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)phenyl]prop-2-enamide)

  • Key Similarities: Both compounds share the prop-2-enamide (acrylamide) backbone, a common feature in covalent inhibitors that react with cysteine residues in target proteins.
  • Key Differences :
    • Rociletinibum incorporates a pyrimidine ring and acetylpiperazine substituent, enabling interactions with kinase active sites.
    • The tetrahydropyran group in N-[1-(Oxan-3-yl)propyl]prop-2-enamide replaces Rociletinibum’s aromatic and heteroaromatic components, likely reducing π-π stacking interactions but improving solubility due to the polar ether group .

Diampromide (N-((2-methylphenethylamino)-propyl)-propionanilide)

  • Key Similarities :
    • Both compounds contain a propyl chain linked to an amide nitrogen.
  • Key Differences: Diampromide is an anilide (amide linked to an aromatic amine) with a phenethyl group, enhancing lipophilicity and opioid receptor affinity.

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (Compound 8)

  • Key Similarities :
    • Both are amides with branched alkyl/cycloalkyl substituents.
  • Key Differences: Compound 8 includes an indole moiety and cycloheptyl group, which may enhance binding to serotonin or kinase receptors.

Comparative Data Table

Compound Name Molecular Formula Substituents Key Functional Groups Potential Applications
This compound C₁₁H₁₉NO₂ Oxan-3-ylpropyl Acrylamide, cyclic ether Covalent inhibitors, prodrugs
Rociletinibum C₂₆H₂₈F₃N₇O₃ Pyrimidine, acetylpiperazine Acrylamide, heteroaromatic Kinase inhibition (e.g., EGFR)
Diampromide C₂₀H₂₅N₃O Phenethyl, anilide Anilide, aromatic amine Opioid receptor modulation
Compound 8 C₂₆H₃₉N₃O₂ Cycloheptylpropyl, indole Branched amide, indole Serotonin receptor targeting

Pharmacological and Physicochemical Considerations

  • Solubility : The oxan-3-yl group may enhance aqueous solubility compared to purely aromatic analogs (e.g., Diampromide) but reduce it relative to Rociletinibum’s polar heteroaromatic system.
  • Reactivity : The acrylamide group enables covalent binding, a trait shared with Rociletinibum but absent in Diampromide or Compound 6.

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